Cas no 4231-35-0 (1-Propyn-1-amine,N,N-diethyl-)

1-Propyn-1-amine,N,N-diethyl- structure
1-Propyn-1-amine,N,N-diethyl- structure
Product Name:1-Propyn-1-amine,N,N-diethyl-
CAS No:4231-35-0
MF:C7H13N
MW:111.184821844101
CID:329046
PubChem ID:77909
Update Time:2025-04-19

1-Propyn-1-amine,N,N-diethyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Propyn-1-amine,N,N-diethyl-
    • N,N-diethyl-1-Propyn-1-amine
    • N,N-diethyl-1-propynylamine
    • N,N-diethylprop-1-yn-1-amine
    • (diethylamino)methylacetylene
    • (Diethylamino)propyne
    • 1-(diethylamino)-2-methylacetylene
    • 1-(Diethylamino)propylene
    • 1-(N,N-Diethylamino)propyne
    • 1-diethylaminopropyne
    • Diethyl(1-propynyl)amine
    • Diethylamine,N-1-propynyl
    • Diethylamino-1-propyne
    • methyl(diethylamino)acetylene
    • N,N-Diethyl-1-propynamine
    • N,N-diethyl-1-propyne-1-amine
    • N,N-diethylaminopropyne
    • Propargyldiethylamine
    • n,n-diethyl-1-propyn-1-amin
    • NS00049751
    • WLN: 2UU1N2&2
    • PROPYNE,1-(DIETHYLAMINO)
    • 1-Propyn-1-amine, N,N-diethyl- (9CI)
    • AKOS006278445
    • 1-(Diethylamino)-1-propyne
    • 1-Propyn-1-amine,N-diethyl-
    • Diethylamine, N-1-propynyl-
    • 1-Propynylamine, N,N-diethyl-
    • FT-0717260
    • BRN 0605460
    • 1-Propynylamine,N-diethyl-
    • 1-(Diethylamino)propyne
    • 4231-35-0
    • InChI=1/C7H13N/c1-4-7-8(5-2)6-3/h5-6H2,1-3H
    • EINECS 224-185-4
    • 1-Propyn-1-amine, N,N-diethyl-
    • N,N-(Diethylamino)propyne
    • N,N-diethylpropynamine
    • DTXSID60195128
    • NSC-116981
    • SCHEMBL1566
    • NSC116981
    • NSC 116981
    • 1-(Diethylenamino)-1-propyne
    • diethylaminopropyne
    • N-(1-Propynyl)diethylamine
    • Inchi: 1S/C7H13N/c1-4-7-8(5-2)6-3/h5-6H2,1-3H3
    • InChI Key: RJSCZBRDRBIRHP-UHFFFAOYSA-N
    • SMILES: N(C#CC)(CC)CC

Computed Properties

  • Exact Mass: 111.10500
  • Monoisotopic Mass: 111.104799
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2
  • XLogP3: 2.1

Experimental Properties

  • Density: 0.8743 (estimate)
  • Boiling Point: 173.35°C (rough estimate)
  • Flash Point: 38.7°C
  • Refractive Index: 1.4409 (estimate)
  • PSA: 3.24000
  • LogP: 1.30900

1-Propyn-1-amine,N,N-diethyl- Security Information

  • Hazardous Material transportation number:UN 2922
  • Packing Group:II
  • Packing Group:II
  • HazardClass:8
  • PackingGroup:II

1-Propyn-1-amine,N,N-diethyl- Customs Data

  • HS CODE:2921199090
  • Customs Data:

    China Customs Code:

    2921199090

    Overview:

    2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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